butyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Description
The compound butyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate belongs to the class of 1,3-thiazolidin-4-one derivatives. Its core structure features a five-membered thiazolidinone ring with a conjugated exocyclic double bond (E-configuration) at position 5, substituted with a 4-methoxyphenyl group. The hexanoate side chain, esterified with a butyl group, enhances lipophilicity, which may influence bioavailability and membrane permeability. The sulfanylidene (C=S) and oxo (C=O) groups at positions 2 and 4 contribute to hydrogen-bonding interactions and electronic effects.
Properties
IUPAC Name |
butyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S2/c1-3-4-14-26-19(23)8-6-5-7-13-22-20(27)18(28-21(22)24)15-16-9-11-17(25-2)12-10-16/h9-12,15H,3-8,13-14H2,1-2H3/b18-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGQUOUTWZBKKH-OBGWFSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCCN1C(=S)C(=CC2=CC=C(C=C2)OC)SC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCCCCN1C(=S)/C(=C\C2=CC=C(C=C2)OC)/SC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound butyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Structure : The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a hexanoate moiety contributes to its lipophilicity and potential bioactivity.
Molecular Formula : C₁₈H₂₃N₃O₄S
Molecular Weight : 373.45 g/mol
CAS Number : 637318-71-9
Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a dose-dependent scavenging effect, suggesting its potential as an antioxidant agent.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies reported the Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Properties
In vivo studies have demonstrated that the compound exhibits anti-inflammatory effects in animal models. Administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxyphenyl group enhances electron donation capacity, facilitating radical scavenging.
- Enzyme Inhibition : The thiazolidinone moiety may inhibit key enzymes involved in inflammation and microbial growth.
- Cell Signaling Modulation : The compound may modulate signaling pathways related to oxidative stress and inflammation.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various thiazolidinone derivatives, including this compound. Results indicated that the compound had superior activity against resistant strains of bacteria compared to standard antibiotics .
Anti-inflammatory Effects in Rodent Models
In a rodent model of acute inflammation, the administration of this compound significantly reduced paw edema and histological signs of inflammation. This study supports the potential use of this compound in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Arylidene Group
The arylidene substituent at position 5 of the thiazolidinone ring significantly impacts physicochemical properties and reactivity:
4-Methoxyphenyl vs. 3-Methoxyphenyl
- Compound 9e (): Features a 3-methoxyphenyl group and a butylamino side chain. Synthesis yield: 21% (lower than analogues with electron-donating groups). Melting point: Decomposes at 178–246°C, indicating thermal instability .
4-tert-Butylphenyl Substitution
- 6-[(5E)-5-[(4-tert-butylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid (): Collision cross-section (CCS): Predicted CCS values range from 196.6–204.7 Ų for various adducts, reflecting conformational rigidity due to the bulky tert-butyl group . Side chain: Carboxylic acid (vs. butyl ester) increases polarity, altering solubility and bioavailability.
Halogenated Analogues
- Methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate (): Molecular weight: 428.36 g/mol (vs. ~393 g/mol for the target compound). Bromine substitution enhances molecular weight and may influence halogen bonding .
- (Z)-Ethyl 6-[5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]hexanoate (): Chlorine’s electronegativity may alter electronic distribution, affecting reactivity .
Side Chain Modifications
The hexanoate side chain’s terminal group (ester vs. acid) modulates solubility and interactions:
Heterocyclic and Functional Group Variations
- Furan-substituted analogue (): 6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid:
- H-bond donors/acceptors: 1/6 (vs. 0/6 for the target compound).
- Hydroxyphenyl-substituted analogue (): 6-[(5E)-5-(2-hydroxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid:
- Hydroxyl group increases solubility via H-bonding (MW = 351.44 g/mol) .
Preparation Methods
Cyclocondensation of Mercaptoacetic Acid with Imine Intermediates
- Imine Formation : 4-Methoxybenzaldehyde (1.0 equiv) reacts with hexanoic acid hydrazide (1.2 equiv) in ethanol under reflux (6–8 h) to form the hydrazone.
- Thiazolidinone Cyclization : The hydrazone reacts with mercaptoacetic acid (1.5 equiv) in toluene at 110°C for 12 h, catalyzed by p-toluenesulfonic acid (PTSA).
- Esterification : The resulting carboxylic acid intermediate undergoes Steglich esterification with n-butanol (2.0 equiv) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Overall) | 58% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 20 h (Total) |
Advantages : High stereoselectivity (E:Z > 9:1).
Limitations : Multi-step purification required.
One-Pot Microwave-Assisted Synthesis
- Single-Pot Reaction : 4-Methoxybenzaldehyde (1.0 equiv), 6-aminohexanoic acid (1.1 equiv), and carbon disulfide (1.3 equiv) are irradiated under microwave conditions (120°C, 300 W) for 30 min in acetonitrile.
- In Situ Esterification : Butanol (excess) and sulfuric acid (catalytic) are added, with continued microwave heating (80°C, 15 min).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Purity (NMR) | 97% |
| Reaction Time | 45 min |
Advantages : Rapid, energy-efficient, and scalable.
Limitations : Requires specialized equipment.
Solid-Phase Synthesis for High-Throughput Production
- Resin Functionalization : Wang resin is loaded with Fmoc-protected 6-aminohexanoic acid.
- Thiazolidinone Assembly : On-resin cyclization with 4-methoxybenzaldehyde and thiourea derivatives under basic conditions (DIEA, DMF).
- Cleavage and Esterification : TFA-mediated cleavage followed by butanol esterification.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65% (per cycle) |
| Purity (LC-MS) | 95% |
Advantages : Amenable to combinatorial libraries.
Limitations : High resin cost.
Spectroscopic Characterization
- IR (KBr) : 1735 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O thiazolidinone), 1590 cm⁻¹ (C=C aromatic).
- ¹H NMR (500 MHz, CDCl₃) : δ 7.82 (d, J = 8.5 Hz, 2H, ArH), 6.92 (d, J = 8.5 Hz, 2H, ArH), 4.12 (t, J = 6.8 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃).
- HRMS (ESI+) : m/z 462.1521 [M+H]⁺ (calc. 462.1518).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Cyclocondensation | 58 | 98 | 20 | 120 |
| Microwave-Assisted | 72 | 97 | 0.75 | 90 |
| Solid-Phase | 65 | 95 | 48 | 250 |
Industrial-Scale Considerations
- Solvent Recovery : Toluene and acetonitrile can be recycled via distillation (≥90% recovery).
- Catalyst Reuse : PTSA retains 80% activity after five cycles in cyclocondensation.
- Waste Streams : Thiol byproducts require oxidation to disulfides for safe disposal.
Emerging Innovations
Q & A
Q. What are the established synthetic pathways for butyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazolidinone core via cyclization of thiourea derivatives with α-haloketones.
- Step 2 : Introduction of the 4-methoxyphenylmethylidene group via Knoevenagel condensation under basic conditions (e.g., piperidine catalyst in ethanol at reflux) .
- Step 3 : Alkylation of the hexanoate chain using butyl bromide in the presence of a base (e.g., K₂CO₃) .
Key Considerations : Optimize reaction time and temperature to avoid side products like Z-isomer formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. How can the purity and structural integrity of the compound be validated?
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. A single peak with >98% area confirms purity .
- Structural Confirmation :
- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C=S), and 1600 cm⁻¹ (aromatic C=C) .
- NMR : ¹H NMR should show signals for the butyl chain (δ 0.9–1.6 ppm), methoxy group (δ 3.8 ppm), and aromatic protons (δ 6.8–7.4 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected within ±1 Da of theoretical mass) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring or hexanoate chain) influence biological activity?
A comparative study of analogs reveals:
- SAR Analysis : Synthesize analogs, test in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity).
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to targets like NF-κB .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 for anti-inflammatory testing). Standardize protocols using guidelines like OECD TG 432 .
- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts. Confirm activity via dose-response curves .
- Metabolic Instability : Perform microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to targets (e.g., TNF-α or PPAR-γ). A KD < 1 µM suggests high affinity .
- Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways (e.g., NF-κB or Nrf2) .
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., COX-2) to guide rational design .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC₅₀ = 50 µM) while others show low toxicity (IC₅₀ > 200 µM)?
Possible factors:
- Cell Type Specificity : Primary cells (e.g., hepatocytes) may metabolize the compound differently than cancer lines (e.g., HeLa) .
- Impurity Artifacts : Trace aldehydes from incomplete Knoevenagel reactions can skew results. Re-purify via preparative HPLC .
- Assay Duration : Short-term assays (24 h) may underestimate apoptosis induction. Extend incubation to 72 h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
